2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine
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Overview
Description
2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine is an organic compound that features a piperidine ring substituted with a phenyl group, which is further substituted with a 5-fluoro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine typically involves the following steps:
Formation of the 5-fluoro-2-methoxyphenyl group: This can be achieved through the reaction of 5-fluoro-2-methoxybenzaldehyde with appropriate reagents to form the desired phenyl group.
Attachment to the piperidine ring: The 5-fluoro-2-methoxyphenyl group is then attached to the piperidine ring through a series of reactions involving intermediates such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]pyrrolidine
- 2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]morpholine
Uniqueness
2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a 5-fluoro-2-methoxyphenyl group. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[[2-(5-fluoro-2-methoxyphenyl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO/c1-22-19-10-9-15(20)13-18(19)17-8-3-2-6-14(17)12-16-7-4-5-11-21-16/h2-3,6,8-10,13,16,21H,4-5,7,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEPBRNLPYTNDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC=C2CC3CCCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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